Cas no 33965-42-3 ((S)-2-Acetamido-5-ureidopentanoic acid)

(S)-2-Acetamido-5-ureidopentanoic acid is a chiral amino acid derivative with a ureido functional group, structurally related to L-ornithine. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of enzyme inhibitors and peptidomimetics. Its ureido moiety enhances hydrogen-bonding interactions, making it useful in studying protein-ligand binding mechanisms. The (S)-configuration ensures stereochemical precision, critical for applications in asymmetric synthesis and bioactive compound design. High purity grades are available to meet rigorous research standards. Its stability under physiological conditions further supports its utility in biochemical and medicinal chemistry studies.
(S)-2-Acetamido-5-ureidopentanoic acid structure
33965-42-3 structure
商品名:(S)-2-Acetamido-5-ureidopentanoic acid
CAS番号:33965-42-3
MF:C8H15N3O4
メガワット:217.2224
CID:54160
PubChem ID:656979

(S)-2-Acetamido-5-ureidopentanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-2-Acetamido-5-ureidopentanoic acid
    • (2S)-2-acetamido-5-(carbamoylamino)pentanoic acid
    • (2S)-2-(acetylamino)-5-[(aminocarbonyl)amino]pentanoic acid
    • N-acetyl citrulline
    • N-ACETYL-L-CITRULLINE
    • OLN
    • Ornithine,N2-acetyl-N5-carbamoyl-, L- (8CI)
    • Na-Acetyl-L-citrulline
    • a-N-Acetylcitrulline
    • Q27093378
    • (2S)-2-(acetylamino)-5-[(aminocarbonyl)amino]pentanoate
    • DB02368
    • N2-acetyl-N5-carbamoyl-L-Ornithine
    • EN300-7372631
    • CHEBI:49002
    • A822023
    • N~2~-acetyl-N~5~-carbamoyl-L-ornithine
    • C8H15N3O4
    • DTXSID30349676
    • C74744
    • N-a-Acetylcitrulline
    • DS-18451
    • N-alpha-acetylcitrulline
    • (S)-2-Acetamido-5-ureidopentanoate
    • Q-201441
    • MFCD12407169
    • N-alpha-Acetyl-L-citrulline
    • (2S)-2-acetamido-5-(carbamoylamino)pentanoate
    • AKOS015892878
    • SCHEMBL468877
    • NS00070560
    • (2S)-2-Acetamido-5-ureido-pentanoic acid
    • acetylcitrulline
    • alpha-N-Acetylcitrulline
    • (S)-2-Acetamido-5-ureidopentanoicacid
    • (2S)-5-(carbamoylamino)-2-acetamidopentanoic acid
    • N(2)-acetyl-N(5)-carbamoyl-L-ornithine
    • 33965-42-3
    • DB-336330
    • BBL102869
    • Nalpha-Acetyl-L-citrulline; alpha-N-Acetylcitrulline; N2-Acetyl-N5-(aminocarbonyl)-L-ornithine; (2S)-2-Acetamido-5-(carbamoylamino)pentanoic Acid
    • STL556677
    • MDL: MFCD12407169
    • インチ: 1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1
    • InChIKey: WMQMIOYQXNRROC-LURJTMIESA-N
    • ほほえんだ: CC(N[C@H](C(O)=O)CCCNC(N)=O)=O

計算された属性

  • せいみつぶんしりょう: 217.106256g/mol
  • ひょうめんでんか: 0
  • XLogP3: -2.3
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 217.106256g/mol
  • 単一同位体質量: 217.106256g/mol
  • 水素結合トポロジー分子極性表面積: 122Ų
  • 重原子数: 15
  • 複雑さ: 254
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.269
  • PSA: 121.52000
  • LogP: 0.50630

(S)-2-Acetamido-5-ureidopentanoic acid セキュリティ情報

(S)-2-Acetamido-5-ureidopentanoic acid 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-2-Acetamido-5-ureidopentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7372631-0.5g
(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid
33965-42-3 95.0%
0.5g
$195.0 2025-03-11
Enamine
EN300-7372631-1.0g
(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid
33965-42-3 95.0%
1.0g
$250.0 2025-03-11
Chemenu
CM252320-25g
(S)-2-Acetamido-5-ureidopentanoic acid
33965-42-3 95%
25g
$636 2023-02-02
Chemenu
CM252320-10g
(S)-2-Acetamido-5-ureidopentanoic acid
33965-42-3 95%
10g
$327 2021-06-09
Enamine
EN300-7372631-0.05g
(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid
33965-42-3 95.0%
0.05g
$58.0 2025-03-11
TRC
A790148-100mg
(S)-2-Acetamido-5-ureidopentanoic Acid
33965-42-3
100mg
$ 236.00 2023-04-19
TRC
A790148-10mg
(S)-2-Acetamido-5-ureidopentanoic Acid
33965-42-3
10mg
$ 53.00 2023-04-19
Enamine
EN300-7372631-2.5g
(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid
33965-42-3 95.0%
2.5g
$525.0 2025-03-11
A2B Chem LLC
AF56855-10mg
N-Acetyl-l-citrulline
33965-42-3 >95%
10mg
$240.00 2024-04-20
1PlusChem
1P00BYAF-5g
N-Acetyl-L-citrulline
33965-42-3 95%
5g
$1338.00 2025-02-25

(S)-2-Acetamido-5-ureidopentanoic acid 関連文献

(S)-2-Acetamido-5-ureidopentanoic acidに関する追加情報

Recent Advances in the Study of (S)-2-Acetamido-5-ureidopentanoic acid (CAS: 33965-42-3)

The compound (S)-2-Acetamido-5-ureidopentanoic acid (CAS: 33965-42-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This brief aims to summarize the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the role of (S)-2-Acetamido-5-ureidopentanoic acid as a key intermediate in the biosynthesis of arginine and other biologically important molecules. Its structural similarity to naturally occurring amino acids makes it a promising candidate for drug development, particularly in the treatment of metabolic disorders and certain types of cancer. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize its properties and interactions with biological targets.

One of the most notable findings is the compound's ability to modulate enzyme activity in pathways related to nitrogen metabolism. In vitro studies have demonstrated its inhibitory effects on specific enzymes, suggesting potential applications in targeting metabolic diseases. Furthermore, recent preclinical trials have shown that derivatives of (S)-2-Acetamido-5-ureidopentanoic acid exhibit enhanced bioavailability and reduced toxicity compared to earlier analogs.

The synthesis of (S)-2-Acetamido-5-ureidopentanoic acid has also seen advancements, with new methodologies offering higher yields and greater purity. Green chemistry approaches have been particularly successful, minimizing the use of hazardous reagents and reducing environmental impact. These developments are critical for scaling up production for potential clinical use.

In conclusion, (S)-2-Acetamido-5-ureidopentanoic acid represents a compound of significant interest in chemical biology and drug discovery. Ongoing research continues to uncover its multifaceted roles and potential therapeutic benefits. Future studies are expected to focus on optimizing its pharmacological properties and exploring its efficacy in vivo, paving the way for clinical trials.

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